molecular formula C10H19NO3 B1375078 tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate CAS No. 942308-05-6

tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate

Cat. No.: B1375078
CAS No.: 942308-05-6
M. Wt: 201.26 g/mol
InChI Key: KVZWHTCHJHENKO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C11H20N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The azetidine ring is known for its bioactivity, and derivatives of this compound are investigated for their potential therapeutic properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound may exhibit different bioactivity and stability profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-5-8(6-11)7-13-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZWHTCHJHENKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735279
Record name tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942308-05-6
Record name tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 24.6 mg (0.74 mmol, 60% dispersion in mineral oil) NaH in 5 mL THF at 0° C. was added 0.115 g (0.61 mmol) 3-hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester (prepared using route 15 step a) in 1 mL THF dropwise over 10 minutes, and the reaction was stirred at 0° C. for 30 minutes. 46 μL (0.74 mmol) methyl iodide was added and the reaction was stirred at room temperature for 2 hours. 20 mg (0.61 mmol, 60% dispersion in mineral oil) of NaH followed by 38 μL (0.61 mmol) of methyl iodide were added and the reaction mixture was stirred at room temperature for 16 hours. 5 mL of H2O was added and the mixture was extracted with EtOAc (2×10 mL), the organic layers were combined and dried with MgSO4. After filtration, the solvent was evaporated to give the desired product which was used for the next step without further purification.
Name
Quantity
24.6 mg
Type
reactant
Reaction Step One
Quantity
0.115 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
46 μL
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Three
Quantity
38 μL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 g) in DMF (20 ml) was added NaH (235 mg; 60% oil suspension) under nitrogen atmosphere, and the mixture was stirred for 30 minutes at room temperature. MeI (665 μl) was added to the mixture, and the whole was stirred for 2 hours. Water was added to the mixture, and the whole was extracted with EtOAc. The extract was washed with water and brine and dried over MgSO4. Concentration under reduced pressure gave a residue, which was purified with silica gel chromatography eluting with n-hexane:EtOAc=5:1 to give tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (1.04 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
235 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
665 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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